molecular formula C7H5F11O B149262 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol CAS No. 914637-05-1

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Cat. No. B149262
M. Wt: 314.1 g/mol
InChI Key: QOYNEVFKTZVANM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related polyfluorinated compounds involves the use of lithiation reactions, as seen in the synthesis of derivatives from 1H-undecafluorobicyclo(2,2,1)heptane . This process includes the conversion of the lithiated compound into various derivatives, such as iodo, hydroxymethyl, carboxy, and aceto derivatives. These methods could potentially be adapted for the synthesis of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is not provided, the structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis . This compound exhibits strong intermolecular hydrogen bonding, which is a common feature in fluorinated alcohols due to the high electronegativity of fluorine. It is likely that 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol would also exhibit strong hydrogen bonding, affecting its molecular conformation and interactions.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, but they do provide information on the reactivity of similar fluorinated compounds. For instance, the iodide derivative of 1H-undecafluorobicyclo(2,2,1)heptane can form a Grignard reagent, which suggests that the fluorinated heptan-2-ol may also be able to participate in Grignard reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alcohols are often characterized by their strong hydrogen bonds and high stability. The presence of multiple fluorine atoms can significantly alter the hydrophobicity, boiling point, and reactivity of the compound. Theoretical calculations on the electronic structure of related compounds predict applications in fluoro-containing materials, indicating that 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol could also be useful in the synthesis of organic fluoro-containing polymers .

Scientific Research Applications

1. Organic Synthesis and Catalysis

  • Regioselective Oxidation : Beckwith and Duong (1979) demonstrated the regioselective oxidation of adsorbed alkyl hydrogen succinates, including derivatives of undecanol and decalols, using ozone in Freon 11. This study highlights the potential use of such compounds in selective organic synthesis processes (Beckwith & Duong, 1979).

2. Material Science and Liquid Crystals

  • Design and Synthesis of Chiral Benzoates : Milewska et al. (2015) explored the properties of novel chiral benzoates and fluorobenzoates, using various optically active alcohols including 2-undecanol. Their study contributes to understanding the mesomorphic properties of these compounds, relevant to material science and liquid crystal technology (Milewska et al., 2015).

3. Environmental Chemistry

  • Biotransformation in River Sediment Systems : Zhao et al. (2013) investigated the biotransformation of fluorotelomer alcohols in river sediment, providing insights into environmental pathways and degradation of such compounds (Zhao et al., 2013).

4. Pharmaceutical and Medical Research

  • Fluorinated Compounds in Medicinal Chemistry : Thaisrivongs et al. (1987) described the synthesis and application of fluorinated compounds in enzyme inhibitors, indicating the relevance of such compounds in the development of pharmaceuticals (Thaisrivongs et al., 1987).

Safety And Hazards

The safety information for 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol includes the following hazard statements :

  • H335: May cause respiratory irritation The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYNEVFKTZVANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597206
Record name 1H,1H,1H,2H-Perfluoro-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

CAS RN

914637-05-1
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H,1H,2H-Perfluoro-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol
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